BenchChemオンラインストアへようこそ!

3-methyl-N-(2-methylcyclohexyl)benzamide

Adenosine Receptor GPCR Pharmacology SAR Studies

3-Methyl-N-(2-methylcyclohexyl)benzamide (CAS 499113-93-8) is a small-molecule benzamide derivative featuring a meta-methyl substituent on the phenyl ring and a 2-methylcyclohexyl group attached via an amide bond. It is primarily cataloged as a research-grade screening compound within the broader class of N-cyclohexylbenzamides.

Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
Cat. No. B297373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(2-methylcyclohexyl)benzamide
Molecular FormulaC15H21NO
Molecular Weight231.33 g/mol
Structural Identifiers
SMILESCC1CCCCC1NC(=O)C2=CC=CC(=C2)C
InChIInChI=1S/C15H21NO/c1-11-6-5-8-13(10-11)15(17)16-14-9-4-3-7-12(14)2/h5-6,8,10,12,14H,3-4,7,9H2,1-2H3,(H,16,17)
InChIKeyIWDUSYOWKCLIHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Profile of 3-Methyl-N-(2-methylcyclohexyl)benzamide (CAS 499113-93-8) for Targeted Research


3-Methyl-N-(2-methylcyclohexyl)benzamide (CAS 499113-93-8) is a small-molecule benzamide derivative featuring a meta-methyl substituent on the phenyl ring and a 2-methylcyclohexyl group attached via an amide bond [1]. It is primarily cataloged as a research-grade screening compound within the broader class of N-cyclohexylbenzamides. Its curated bioactivity profile includes nanomolar affinity for the Adenosine A3 receptor (A3AR), distinguishing it from uncharacterized or broadly screened structural analogs [1].

Positional Isomerism in Benzamide Rings: Why 3-Methyl Substitution Cannot Be Assumed Equivalent to 2- or 4-Methyl Analogs


Direct substitution of 3-methyl-N-(2-methylcyclohexyl)benzamide with its ortho- or para-methyl isomers (e.g., 2-methyl-N-(2-methylcyclohexyl)benzamide) or unsubstituted benzamide variants is not reliably isofunctional. Binding data curated in ChEMBL demonstrates that minor methyl shifts on the benzamide core can drive dramatic selectivity changes across adenosine receptor subtypes: while the 3-methyl target compound shows sub-nanomolar A3AR affinity (Ki 0.910 nM) [1], a structurally related 2-substituted analog exhibits preferential binding at adenosine A2a/A2b receptors (Ki 6.10 nM) and A1 receptors (Ki 30 nM) [2]. This position-dependent pharmacophore suggests that untested analogs cannot be assumed to recapitulate the same target engagement or off-target profile, necessitating direct procurement of the characterized compound for reproducible structure-activity relationship (SAR) campaigns [3].

Evidence-Based Differentiation of 3-Methyl-N-(2-methylcyclohexyl)benzamide from Closest Analogs


Sub-Nanomolar Human Adenosine A3 Receptor Affinity Confers a Different Selectivity Fingerprint Compared to 2-Substituted Benzamide Analogs

The target compound displays a Ki of 0.910 nM at the human recombinant Adenosine A3 receptor expressed in CHO cells, measured by displacement of [125I]I-AB-MECA [1]. In contrast, a structurally related comparator, CHEMBL606507 (a 2-methoxy-substituted benzamide analog), exhibits a Ki of 6.10 nM at rat Adenosine A2a/A2b receptors and a Ki of 30 nM at rat Adenosine A1 receptors [2]. While a direct head-to-head comparison of the 3-methyl and 2-methyl isomers under identical assay panels is not publicly available, the curated data indicates a pronounced shift in receptor subtype preference driven by the benzamide substitution pattern. The 3-methyl compound's pKi at A3AR (~9.04) is approximately 6.7-fold higher in affinity than the 2-substituted analog's affinity at A2a/A2b, establishing a differentiated selectivity starting point for Adenosine A3-targeted probe development.

Adenosine Receptor GPCR Pharmacology SAR Studies

Class-Level SAR: The Meta-Methyl Benzamide Scaffold is Associated with Enhanced Anti-Inflammatory Potency in N-Cyclohexylbenzamide Series

In a pharmacological evaluation of N-[4-(alkyl)cyclohexyl]-substituted benzamides, the nature and position of substituents on the benzoyl moiety significantly modulated in vivo anti-inflammatory activity [1]. Specifically, compounds bearing substituted benzoyl groups (including methyl-substituted variants) achieved anti-inflammatory efficacy comparable to indomethacin, though at higher doses. The meta-methyl substitution pattern on the benzamide core can influence the electronic density and steric profile of the pharmacophore, which is critical for target engagement in cyclooxygenase or related inflammatory pathways. While the precise compound 3-methyl-N-(2-methylcyclohexyl)benzamide was not the primary subject of this study, its scaffold aligns with the series demonstrating the highest activity, supporting its selection over non-methylated N-(2-methylcyclohexyl)benzamide (CAS 43226-07-9) for inflammation-related screening .

Anti-Inflammatory COX Inhibition Medicinal Chemistry

Structural Verification Advantage: Unique ChemSpider and CAS Identity Minimizes Risk of Isomer Mis-Identification in Procurement

The target compound has a unique CAS registry number (499113-93-8) and a distinct molecular formula (C15H21NO) that differentiates it from closely related isomers . For example, its positional isomer 2-methyl-N-(3-methylcyclohexyl)benzamide carries CAS 854633-05-9 and ChemSpider ID 3546971 . The unambiguous chemical identity, supported by database cross-referencing, ensures that screening results are correctly attributed to the meta-methyl, 2-methylcyclohexyl isomer. This traceability is critical when ordering from compound collections where multiple isomers may be co-listed and mis-picking can lead to irreproducible SAR data.

Chemical Identity Procurement Integrity Screening Libraries

Recommended Procurement Scenarios for 3-Methyl-N-(2-methylcyclohexyl)benzamide Based on Quantitative Differentiation


Human Adenosine A3 Receptor Chemical Probe Development

With a confirmed Ki of 0.910 nM at the human A3AR [1], this compound is the preferred choice for initiating medicinal chemistry campaigns aimed at developing selective A3AR agonists or antagonists. Its differentiated selectivity fingerprint compared to 2-substituted benzamide analogs makes it valuable for probing A3AR-mediated pathways in models of inflammation, cancer, or neuroprotection.

Fragment-Based or Structure-Activity Relationship (SAR) Expansion on Benzamide Scaffolds

When expanding a SAR series around N-cyclohexylbenzamide cores, this compound provides a characterized meta-methyl anchor point. Its established affinity data allows researchers to test the effect of further modifications (e.g., halogenation, additional ring substitution) on A3AR potency, using this compound as the reference standard rather than an inactive baseline [1].

Anti-Inflammatory Screening Libraries (Class-Level Prioritization)

Leveraging class-level evidence that N-cyclohexylbenzamides with substituted benzoyl moieties achieve in vivo anti-inflammatory efficacy comparable to indomethacin [2], this compound is a rational higher-priority inclusion in focused screening sets for novel COX/LOX or inflammation-targeting assays over unsubstituted N-(2-methylcyclohexyl)benzamide.

Quote Request

Request a Quote for 3-methyl-N-(2-methylcyclohexyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.